

# GSK-2793660: A Comparative Analysis of Cathepsin C Inhibition and Downstream Protease Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | GSK-2793660 |           |
| Cat. No.:            | B3323170    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **GSK-2793660**, an investigational oral inhibitor of Cathepsin C (CTSC), and its effects on downstream protease activity. The information is compiled from publicly available clinical trial data and pharmacological studies, offering a valuable resource for researchers in inflammation, autoimmune diseases, and drug development.

# Mechanism of Action: Targeting the Activation of Neutrophil Serine Proteases

**GSK-2793660** is an oral, irreversible inhibitor of Cathepsin C.[1][2][3] CTSC is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CTSG), and proteinase 3 (PR3).[1][2] By inhibiting CTSC, **GSK-2793660** aims to prevent the maturation of these NSPs, thereby reducing their activity and mitigating downstream inflammatory processes.[1] This mechanism of action makes CTSC inhibitors a potential therapeutic strategy for a variety of inflammatory diseases.





Click to download full resolution via product page

Caption: Mechanism of action of GSK-2793660.



# Comparative Efficacy: GSK-2793660 in a Phase I Clinical Trial

A Phase I, first-in-human study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of **GSK-2793660** in healthy male subjects. The study involved single escalating oral doses (0.5 to 20 mg) and once-daily doses of 12 mg for 21 days.[1][2]

#### **Inhibition of Cathepsin C**

**GSK-2793660** demonstrated dose-dependent inhibition of whole blood CTSC activity.[1] Following a single 12 mg dose, significant inhibition was observed. With once-daily dosing of 12 mg for 21 days, a high level of CTSC inhibition was achieved rapidly and sustained throughout the dosing period.[1]

#### **Effect on Downstream Neutrophil Serine Proteases**

Despite the potent inhibition of CTSC, the effect on downstream NSP activity was modest.[1][2] This suggests that near-complete inhibition of CTSC may be required to significantly impact the activation of NSP proenzymes.

| Biomarker                            | Dose             | Duration | Result                                         |
|--------------------------------------|------------------|----------|------------------------------------------------|
| Cathepsin C (CTSC) Activity          | 12 mg once daily | 21 days  | ≥90% inhibition within 3 hours on day 1.[1][2] |
| Neutrophil Elastase<br>(NE) Activity | 12 mg once daily | 21 days  | Approximately 20% reduction.[1]                |
| Cathepsin G (CTSG) Activity          | 12 mg once daily | 21 days  | Approximately 20% reduction.[1]                |
| Proteinase 3 (PR3)<br>Activity       | 12 mg once daily | 21 days  | Approximately 20% reduction.[1]                |

#### **Comparison with Other Cathepsin C Inhibitors**

While direct head-to-head comparative studies are limited, a key distinction can be made between **GSK-2793660** and another clinical-stage CTSC inhibitor, brensocatib (formerly



#### AZD7986).

| Feature                 | GSK-2793660                                                                          | Brensocatib (AZD7986)                        |
|-------------------------|--------------------------------------------------------------------------------------|----------------------------------------------|
| Mechanism               | Irreversible inhibitor                                                               | Reversible inhibitor                         |
| Clinical Development    | Phase I completed,<br>development appears to be<br>discontinued.[4]                  | Phase III trials ongoing for bronchiectasis. |
| Reported Adverse Events | Palmar-plantar epidermal desquamation in a majority of subjects on repeat dosing.[1] | Generally well-tolerated in clinical trials. |

The differing reversibility of these inhibitors may contribute to their distinct clinical profiles and tolerability.

### **Experimental Protocols**

Detailed experimental protocols for the assays used in the Phase I study of **GSK-2793660** are not fully available in the public domain. However, the general methodologies can be outlined based on the study publication.

#### Whole Blood Cathepsin C Activity Assay

This assay would typically involve the collection of whole blood samples from subjects at various time points post-dosing. A specific fluorogenic substrate for CTSC would be added to the blood lysate, and the rate of fluorescence generation, corresponding to enzyme activity, would be measured using a plate reader. The percentage of inhibition would be calculated by comparing the activity in samples from **GSK-2793660**-treated subjects to those from placebotreated subjects.

#### **Neutrophil Serine Protease Activity Assays**

Similar to the CTSC assay, whole blood or isolated neutrophils would be used. Specific substrates for NE, CTSG, and PR3 would be employed to measure the activity of each





respective protease. The change in activity from baseline or in comparison to a placebo group would be determined to assess the downstream effect of **GSK-2793660**.



Click to download full resolution via product page

Caption: Generalized workflow for pharmacodynamic assays.

### Safety and Tolerability

Single oral doses of **GSK-2793660** were generally well-tolerated. However, a significant adverse event was observed with repeat dosing. Seven out of ten subjects receiving 12 mg of **GSK-2793660** daily for 21 days experienced epidermal desquamation on the palms of their hands and soles of their feet, which began 7-10 days after starting the treatment.[1][2] This finding suggests a previously unknown role for CTSC or its target proteases in maintaining the integrity of the epidermis in these specific areas.[1]

#### Conclusion

**GSK-2793660** is a potent, irreversible inhibitor of Cathepsin C that achieves high levels of target engagement in humans. However, this profound inhibition of CTSC translated to only modest reductions in the activity of downstream neutrophil serine proteases in a Phase I clinical trial. The development of palmar-plantar desquamation with repeat dosing presents a significant safety concern and has likely impacted its further clinical development. Future research into CTSC inhibitors may need to focus on optimizing the degree of inhibition to achieve a therapeutic effect on downstream proteases while avoiding adverse effects on skin integrity. The development of reversible inhibitors like brensocatib may offer an alternative approach with an improved safety profile.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial desquamation observed in a phase I study of an oral cathepsin C inhibitor (GSK2793660) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [GSK-2793660: A Comparative Analysis of Cathepsin C Inhibition and Downstream Protease Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3323170#validation-of-gsk-2793660-s-effect-on-downstream-protease-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com